molecular formula C2H4ClNO B057787 Methylaminoformyl chloride CAS No. 6452-47-7

Methylaminoformyl chloride

Cat. No. B057787
CAS RN: 6452-47-7
M. Wt: 93.51 g/mol
InChI Key: GRRYSIXDUIAUGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylaminoformyl chloride, also known as N-methylcarbamoyl chloride or methylcarbamic chloride, is a chemical compound with the molecular formula C2H4ClNO . It has a molecular weight of 93.51 g/mol . It is used as a reagent in the synthesis of carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors .


Synthesis Analysis

Methylaminoformyl chloride is synthesized by reacting methylamine with phosgene . The reaction equation is CH3NH2+COCl2→CH3NHCOCl . A 40% aqueous solution of methylamine is vaporized, and after drying, it is combined with phosgene at a ratio of 1:1.3 (methanol), methylamine at 4 m3/h, and phosgene at a rate of 8.6 m3/h (content 60%-70%) .


Molecular Structure Analysis

The molecular structure of Methylaminoformyl chloride is represented by the SMILES string CNC(=O)Cl . The InChI representation is 1S/C2H4ClNO/c1-4-2(3)5/h1H3,(H,4,5) .


Chemical Reactions Analysis

Methylaminoformyl chloride is used as a reagent in the synthesis of acylprolinamides as a new class of peptide deformylase inhibitors with in vivo antibacterial activity . It is also used in the synthesis of carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors .


Physical And Chemical Properties Analysis

Methylaminoformyl chloride is a solid substance . It has a melting point of 45°C and a boiling point of 93°C (dec.) . It is soluble in Acetonitrile, Chloroform (Slightly), and DMSO .

Scientific Research Applications

Synthesis of Acylprolinamides

Methylaminoformyl chloride is used as a reagent in the synthesis of acylprolinamides . Acylprolinamides represent a new class of peptide deformylase inhibitors with in vivo antibacterial activity . This application is particularly important in the field of medicinal chemistry, where new antibacterial agents are constantly being sought.

Synthesis of Carbamate Derivatives

Another significant application of Methylaminoformyl chloride is its use as a reagent in the synthesis of carbamate derivatives . These compounds have potential as dual-binding site acetylcholinesterase inhibitors . Acetylcholinesterase inhibitors are used in the treatment of Alzheimer’s disease and other cognitive impairments, making this application highly relevant in the field of neuroscience and pharmacology.

Intermediate in Pesticide Production

Methylaminoformyl chloride is an intermediate of carbamate pesticides . It can be used to produce insecticides such as carbaryl . This makes it valuable in the field of agriculture and pest control.

Synthesis of Cartap

The decomposition tail gas hydrogen chloride of Methylaminoformyl chloride is useful during the synthesis of cartap . Cartap is a widely used insecticide, and this application of Methylaminoformyl chloride contributes to its production .

Chemical Research

Methylaminoformyl chloride is also used in chemical research . Its properties and reactions with other compounds are studied for various purposes, contributing to the advancement of chemical science .

Industrial Production

Methylaminoformyl chloride is produced by reacting methylamine with phosgene . This reaction is important in industrial chemistry, where Methylaminoformyl chloride is used in the production of various other chemicals .

Safety And Hazards

Methylaminoformyl chloride is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

N-methylcarbamoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4ClNO/c1-4-2(3)5/h1H3,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRRYSIXDUIAUGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60214787
Record name Methylcarbamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylaminoformyl chloride

CAS RN

6452-47-7
Record name Methylcarbamoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6452-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylcarbamoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452477
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6452-47-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133003
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methylcarbamoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60214787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylcarbamoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.594
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylaminoformyl chloride
Reactant of Route 2
Reactant of Route 2
Methylaminoformyl chloride
Reactant of Route 3
Reactant of Route 3
Methylaminoformyl chloride
Reactant of Route 4
Methylaminoformyl chloride
Reactant of Route 5
Methylaminoformyl chloride
Reactant of Route 6
Methylaminoformyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.